Sodium Ferulate

Description

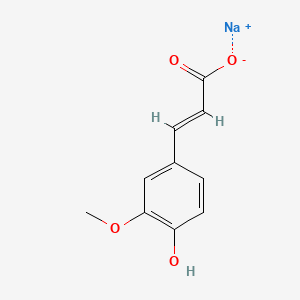

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTHNHPAQAVBEB-WGCWOXMQSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1135-24-6 (Parent) |

Source

|

| Record name | Sodium ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601034731 |

Source

|

| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid powder; Sweet clovey phenolic aroma |

Source

|

| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; insoluble in fats and oils, Soluble (in ethanol) |

Source

|

| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24276-84-4, 151109-65-8 |

Source

|

| Record name | Sodium ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Ferulate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of Sodium Ferulate, a compound of significant interest in pharmaceutical research. The information presented herein is intended to support research and development activities by providing essential data on its solubility, lipophilicity, stability, and spectroscopic characteristics. Detailed experimental protocols for key analytical methods are also provided, alongside visualizations of its relevant biological signaling pathways and typical experimental workflows.

Introduction to this compound

This compound is the sodium salt of ferulic acid, a phenolic compound naturally occurring in the seeds and leaves of most plants.[1] It is a compound used in traditional Chinese medicine and is being investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases, owing to its antithrombotic, platelet aggregation inhibitory, and antioxidant activities.[2]

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing and conducting meaningful in vitro and in vivo studies, as well as for formulation development.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NaO₄ | [3] |

| Molecular Weight | 216.17 g/mol | [3][4] |

| Appearance | Light yellow or white to off-white crystalline powder. | |

| CAS Number | 24276-84-4 |

Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. This compound exhibits good solubility in aqueous solutions.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes | Source(s) |

| Water | 100 mg/mL (462.60 mM) | Ultrasonic assistance may be needed. The pH of a 50 mg/mL aqueous solution is between 6.0 and 7.5. | |

| Ethanol | Very slightly soluble | - | |

| DMSO | 33.33 mg/mL (154.18 mM) | Ultrasonic assistance may be needed. | |

| Chloroform | Insoluble | - | |

| Ether | Insoluble | - | |

| Fats and Oils | Insoluble | - |

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled container.

-

Equilibration: Agitate the container at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Lipophilicity

Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (Log P).

Table 3: Partition Coefficient (Log P) of this compound

| Parameter | Value | Method | Source(s) |

| XLogP3 | 0.16390 | Calculated |

Note: An experimentally determined Log P value for this compound was not found in the reviewed literature. The provided value is a computational prediction.

The shake-flask method is the traditional and widely accepted method for the experimental determination of the octanol-water partition coefficient.

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Shake the mixture for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of P.

Stability

Understanding the stability of this compound under various environmental conditions is crucial for its handling, storage, and formulation. While specific quantitative degradation data is limited, forced degradation studies are commonly employed to assess its stability profile.

Table 4: Stability of this compound under Different Conditions

| Condition | Observation |

| pH | Forced degradation studies involve hydrolysis in acidic and basic conditions to identify potential degradation products. |

| Temperature | Thermal degradation is assessed by exposing the compound to elevated temperatures. |

| Light | Photostability is evaluated by exposing the compound to a combination of visible and UV light, as per ICH guidelines. |

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat.

-

Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid powder or a solution of this compound to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid powder or a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Quantification: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time to determine the degradation kinetics.

Spectroscopic Properties

Spectroscopic analysis is vital for the identification and characterization of this compound.

Table 5: Key Spectroscopic Data for this compound

| Technique | Key Data | Source(s) |

| UV-Vis Spectroscopy | λmax at 287 nm and 310 nm in aqueous solution. | |

| Infrared (IR) Spectroscopy | The infrared absorption spectrum should be consistent with that of a reference standard. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shift data is not readily available in the public domain and would require experimental determination. | - |

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Effects: NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκBα, it inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Neuroprotective Effects: PI3K/Akt Signaling Pathway

The neuroprotective effects of this compound are partly mediated through the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Antioxidant Effects: Nrf2/HO-1 Signaling Pathway

This compound exhibits potent antioxidant activity by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

Experimental Workflows

The following diagrams illustrate generalized workflows for the in vitro and in vivo evaluation of this compound.

In Vitro Evaluation Workflow

In Vivo Pharmacokinetic Study Workflow

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Ferulate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying sodium ferulate (SF) for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical implementation by researchers in the fields of chemistry, pharmacology, and drug development. This compound, the sodium salt of ferulic acid, offers enhanced water solubility compared to its parent compound, making it a valuable molecule for various biological studies.[1][2]

Synthesis of this compound

The laboratory synthesis of this compound is most commonly achieved through two primary routes: the direct neutralization of ferulic acid or the saponification of a ferulic acid ester.

Method 1: Neutralization of Ferulic Acid

Reaction Scheme:

C₁₀H₁₀O₄ (Ferulic Acid) + NaOH → C₁₀H₉NaO₄ (this compound) + H₂O

Experimental Protocol:

-

Dissolution: Weigh 19.42 g (0.1 mol) of ferulic acid and dissolve it in 200 mL of ethanol in a 500 mL round-bottom flask. Stir the mixture at room temperature until all the ferulic acid has dissolved.

-

Base Addition: In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. Slowly add the sodium hydroxide solution to the ferulic acid solution dropwise with continuous stirring. An alternative is to use an equimolar amount of sodium carbonate (10.6 g, 0.1 mol) dissolved in water.[4]

-

pH Adjustment & Reaction: Monitor the pH of the reaction mixture. Continue adding the base until the pH reaches a stable value between 8.0 and 9.0. Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.

-

Isolation of Crude Product: After the reaction is complete, the this compound may precipitate directly, especially if the solution is concentrated. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization. If needed, the product can be precipitated by adding a non-solvent like cold ethanol or diethyl ether.

-

Filtration and Washing: Collect the precipitated white or pale-yellow crystalline powder by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted ferulic acid, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the collected solid in a vacuum oven at a low temperature (below 50°C) to a constant weight.

Method 2: Saponification of Ferulic Acid Esters

This method is particularly useful when the starting material is a ferulic acid ester, such as ethyl ferulate or naturally occurring γ-oryzanol from rice bran oil. The process involves the base-catalyzed hydrolysis of the ester bond.

Reaction Scheme (using Ethyl Ferulate):

C₁₂H₁₄O₄ (Ethyl Ferulate) + NaOH → C₁₀H₉NaO₄ (this compound) + C₂H₅OH (Ethanol)

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of the ferulic acid ester (e.g., 22.22 g, 0.1 mol of ethyl ferulate) with an alkaline solution. A typical solution consists of 1.1 molar equivalents of sodium hydroxide (4.4 g, 0.11 mol) dissolved in a mixture of ethanol and water (e.g., 200 mL of 70-80% ethanol).

-

Saponification Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain it for 6-8 hours with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize any excess base by adding a dilute acid (e.g., 1M HCl) until the pH is approximately 7.0-7.5.

-

Product Isolation: Reduce the solvent volume using a rotary evaporator. The this compound will precipitate out of the solution.

-

Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven as described in Method 1.

Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and other impurities. The standard method for purifying solid crystalline compounds like this compound is recrystallization.

Method: Recrystallization

Recrystallization refines the purity of the crude product based on differences in solubility between the desired compound and impurities. This compound is soluble in water and very slightly soluble in ethanol. This solubility profile makes a water/ethanol mixture an excellent solvent system for recrystallization.

Experimental Protocol:

-

Solvent Selection: Prepare a solvent mixture, for example, 90:10 water:ethanol. The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collection and Drying: Collect the purified crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent, followed by a final rinse with a volatile solvent like diethyl ether. Dry the crystals under vacuum.

-

Purity Assessment: The purity of the final product should be assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉NaO₄ | |

| Molar Mass | 216.17 g/mol | |

| Appearance | White to pale yellow crystalline powder | |

| IUPAC Name | Sodium (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Solubility | Soluble in water; very slightly soluble in ethanol; insoluble in fats, oils, chloroform, or ether |

Table 2: Synthesis Methodologies Overview

| Parameter | Method 1: Neutralization | Method 2: Saponification |

| Starting Material | Ferulic Acid | Ferulic Acid Ester |

| Primary Reagent | Sodium Hydroxide or Sodium Carbonate | Sodium Hydroxide |

| Solvent | Ethanol/Water | Ethanol/Water |

| Temperature | Room Temperature | Reflux (80-90°C) |

| Reaction Time | 1-2 hours | 6-8 hours |

| Purity (Post-Purification) | ≥ 99% (HPLC) | ≥ 99% (HPLC) |

Table 3: Analytical HPLC Conditions for Purity Assessment

| Parameter | Condition | Reference |

| Column | C18 reverse-phase | |

| Mobile Phase | Methanol-Water-Acetic Acid (30:69:1.5, v/v/v) | |

| Detection Wavelength | 322 nm | |

| Flow Rate | 1.0 mL/min | |

| Theoretical Plates | ≥ 2000 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Antioxidant Mechanism of Action

References

An In-depth Technical Guide on the Biological Activities and Pharmacological Effects of Sodium Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound of significant interest in the pharmaceutical and biomedical fields. Derived from various plant sources and also synthetically accessible, SF exhibits a wide spectrum of biological activities and pharmacological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. Detailed experimental protocols for assessing these activities are provided, along with a systematic presentation of quantitative data from preclinical studies. Furthermore, key signaling pathways modulated by this compound are elucidated through detailed diagrams to provide a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound (SF) is a derivative of ferulic acid, a ubiquitous phenolic compound found in the seeds and leaves of most plants.[1] It has long been used in traditional Chinese medicine and is an active component of several medicinal herbs.[1] Compared to ferulic acid, this compound offers the advantages of higher stability and water solubility, enhancing its bioavailability and therapeutic potential. Preclinical and clinical studies have demonstrated a range of beneficial pharmacological effects, positioning SF as a promising candidate for the treatment of various pathologies characterized by oxidative stress and inflammation.[1] This guide will delve into the core biological activities of this compound, presenting the underlying molecular mechanisms, quantitative efficacy data, and the experimental methodologies used to elucidate these properties.

Biological Activities and Pharmacological Effects

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its therapeutic potential, primarily attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This free radical scavenging activity protects cellular components from oxidative damage.

Quantitative Data on Antioxidant Effects:

| Parameter | Model/Assay | Treatment | Result | Reference |

| SOD Activity | Diabetic Rat Myocardium | SF (110mg/kg/day for 12 weeks) | Significantly higher than diabetic control | [2] |

| MDA Levels | Diabetic Rat Myocardium | SF (110mg/kg/day for 12 weeks) | Significantly lower than diabetic control | [2] |

| SOD, GSH-Px, Catalase Activities | Iron-overloaded mouse hepatic tissue | SF treatment (15 weeks) | Significant increase compared to iron-overload group | |

| MDA Level | Iron-overloaded mouse hepatic tissue | SF treatment (15 weeks) | Significant decrease compared to iron-overload group | |

| ROS Production | Iron-overloaded mouse hepatocytes | SF treatment | Decreased ROS production |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to assess the free radical scavenging capacity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Materials:

-

This compound (test sample)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test sample or positive control to the wells. A blank containing only the solvent and DPPH is also prepared.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects:

| Parameter | Model/Assay | Treatment | Result | Reference |

| Paw Edema | Carrageenan-induced paw edema in mice | Ferulic Acid (100 mg/kg) | 28% inhibition at 6 hours | |

| Paw Edema | Carrageenan-induced paw edema in mice | Ferulic Acid (200 mg/kg) | 37.5% inhibition at 6 hours | |

| Paw Edema | Formalin-induced paw edema in mice | Ferulic Acid (100 mg/kg) | 31.4% inhibition on day 6 | |

| Paw Edema | Formalin-induced paw edema in mice | Ferulic Acid (200 mg/kg) | 46.87% inhibition on day 6 | |

| IL-1β Secretion | H2O2-stimulated A549 cells | SF (400 μg/mL) | Reduced secretion of IL-1β |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

-

Materials:

-

This compound (test substance)

-

Carrageenan (lambda, Type IV)

-

Indomethacin or Diclofenac Sodium (positive control)

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

-

Rats or mice

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

Animals are randomly divided into groups: vehicle control, positive control, and this compound treatment groups (at various doses).

-

The test substance, positive control, or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Neuroprotective Effects

This compound has shown promise in protecting neurons from various insults, including oxidative stress, excitotoxicity, and inflammation, making it a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.

Quantitative Data on Neuroprotective Effects:

| Parameter | Model/Assay | Treatment | Result | Reference |

| Infarct Volume | Transient focal cerebral ischemia (MCAO) in rats | SF group | 61.5 mm³ ± 28.7 mm³ (vs. 168.1 mm³ ± 42.2 mm³ in control) | |

| Neurological Deficit Score | Transient focal cerebral ischemia (MCAO) in rats | SF group | Significantly decreased compared to control | |

| Apoptosis (TUNEL-positive hepatocytes) | Iron-overloaded mice | SF treatment (15 weeks) | Significant decrease in TUNEL-positive cells |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This is a common animal model used to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.

-

Principle: The middle cerebral artery is temporarily or permanently occluded, leading to a focal ischemic injury in the brain. The extent of brain damage (infarct volume) and the resulting neurological deficits are assessed to determine the neuroprotective effect of a test compound.

-

Materials:

-

This compound

-

Anesthetics

-

Surgical instruments

-

Nylon monofilament suture

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

-

-

Procedure:

-

The animal is anesthetized.

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and cut.

-

A nylon monofilament suture with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery.

-

After a specific period of occlusion (e.g., 60-90 minutes), the suture is withdrawn to allow for reperfusion.

-

The animal is allowed to recover, and neurological deficit scores are assessed at various time points.

-

At the end of the experiment (e.g., 24 hours post-reperfusion), the animal is euthanized, and the brain is removed.

-

The brain is sectioned and stained with TTC, which stains viable tissue red, leaving the infarcted tissue white.

-

-

Data Analysis:

-

Infarct Volume: The area of infarction in each brain slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas are often applied.

-

Neurological Deficit Score: A standardized scoring system is used to evaluate motor and sensory deficits.

-

Cardioprotective Effects

This compound has been shown to protect the heart from various injuries, including those induced by diabetes and hypertension. Its cardioprotective effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate specific signaling pathways involved in cardiac hypertrophy and fibrosis.

Quantitative Data on Cardioprotective Effects:

| Parameter | Model/Assay | Treatment | Result | Reference |

| ANP and β-MHC mRNA levels | Myocardium of spontaneously hypertensive rats (SHRs) | SF (80 mg/kg) | Significant downregulation | |

| ANP and β-MHC protein expression | Myocardium of SHRs | SF (80 mg/kg) | Significant downregulation | |

| Systolic Blood Pressure | SHRs | SF (80 mg/kg) | Decreased to approx. 175 mmHg (from ~197 mmHg) | |

| Diastolic Blood Pressure | SHRs | SF (80 mg/kg) | Decreased to approx. 130 mmHg (from ~151 mmHg) |

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of this compound are mediated through its interaction with multiple cellular signaling pathways.

Antioxidant and Cytoprotective Signaling

This compound enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like SF, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This includes enzymes like Heme oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) .

References

In Vitro Antioxidant Capacity of Sodium Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ferulate, the sodium salt of ferulic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. Ferulic acid, a phenolic compound ubiquitously found in plants, is known for its ability to neutralize free radicals. The sodium salt form enhances its stability and solubility, making it a promising candidate for various therapeutic applications. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing quantitative data from key antioxidant assays, and outlining the experimental protocols for these assays.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant signaling pathways.

Direct Radical Scavenging: The phenolic hydroxyl group in the structure of this compound can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action protects vital cellular components like DNA, proteins, and lipids from oxidative damage.

Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways involved in the cellular stress response, notably the NF-κB and Nrf2 pathways.

-

Inhibition of the NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. It has been shown to reduce the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB into the nucleus. This inhibition reduces the expression of pro-inflammatory genes.[1]

-

Activation of the Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of various antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1).[2]

Quantitative In Vitro Antioxidant Capacity

The antioxidant capacity of a compound can be quantified using various in vitro assays. Each assay is based on a different chemical principle, and therefore, a combination of assays is often used to provide a comprehensive assessment. While specific quantitative data for this compound is limited in publicly available literature, data for its parent compound, ferulic acid, provides a strong indication of its potential antioxidant efficacy. The following tables summarize the antioxidant capacity of ferulic acid and its derivatives from various studies, which can be considered as a close proxy for this compound.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

| Compound | IC50 (µM) | Reference |

| Ferulic Acid | 26.00 ± 0.10 | [3] |

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

| Compound | TEAC (Trolox Equivalents) | Reference |

| Ferulic Acid | 1.83 ± 0.02 | [4] |

TEAC: Trolox Equivalent Antioxidant Capacity, a measure of antioxidant strength relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay (TEAC Values)

| Compound | FRAP Value (mmol Fe2+/mol) | Reference |

| Ferulic Acid | 1.63 ± 0.03 | [4] |

FRAP values represent the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay (TEAC Values)

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or water).

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the this compound solutions of different concentrations. A control well should contain the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in color.

Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored complex.

Protocol:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add the FRAP reagent to a test tube and warm it to 37°C. Add the this compound solution and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the colored solution at 593 nm.

-

Calculation: Determine the FRAP value by comparing the absorbance change with a standard curve prepared with known concentrations of FeSO₄·7H₂O or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Sample Preparation: Prepare various concentrations of this compound in the same buffer.

-

Reaction Mixture: In a black 96-well microplate, add the fluorescent probe and either the this compound solution, Trolox standard, or buffer (for the blank).

-

Incubation: Incubate the plate at 37°C for a specific time.

-

Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.

-

Measurement: Immediately begin recording the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Mandatory Visualizations

Signaling Pathways

References

Cellular Uptake and Metabolism of Sodium Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ferulate, the sodium salt of ferulic acid, is a compound that has garnered significant interest in the pharmaceutical and nutraceutical fields for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its cellular uptake and subsequent metabolic fate is crucial for evaluating its efficacy and developing targeted therapeutic applications. This technical guide provides a comprehensive overview of the cellular transport and metabolism of this compound in key in vitro models, Caco-2 and HepG2 cell lines, which represent the intestinal epithelium and the liver, respectively.

Cellular Uptake of this compound in Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for studying the intestinal absorption of drugs and nutrients. When cultured, these cells differentiate to form a monolayer with morphological and functional characteristics similar to the enterocytes of the small intestine.

Transport Mechanisms

The transport of ferulic acid, the active component of this compound, across the intestinal epithelium is a complex process involving both passive diffusion and carrier-mediated transport. In Caco-2 cell monolayers, the primary active transport mechanism has been identified as the Monocarboxylic Acid Transporter (MCT). This transport is pH-dependent and occurs in a vectorial way from the apical (intestinal lumen side) to the basolateral (blood side) direction[1]. The transport of ferulic acid is saturable, indicating the involvement of a carrier protein[1]. Various substrates for MCTs, such as benzoic acid and acetic acid, have been shown to strongly inhibit the permeation of ferulic acid, further confirming its transport via MCT[1].

Quantitative Uptake Data

The following table summarizes the kinetic parameters for the uptake of ferulic acid in Caco-2 cell monolayers.

| Parameter | Value | Cell Line | Reference |

| Michaelis Constant (Km) | 16.2 mM | Caco-2 | [1] |

| Maximum Velocity (Vmax) | 220.4 nmol/min/mg protein | Caco-2 | [1] |

| Cellular Uptake (after 4h) | 0.2% of initial concentration | Caco-2 |

Metabolism of this compound in Cell Lines

Following absorption, this compound undergoes metabolism primarily in the liver. The HepG2 cell line, a human liver cancer cell line, is a widely used in vitro model to study hepatic metabolism. Additionally, Caco-2 cells themselves have been shown to metabolize ferulic acid.

Metabolites Identified

In both Caco-2 and HepG2 cells, this compound is metabolized into several phase II conjugation products. The primary metabolites identified are:

-

Ferulic acid glucuronide

-

Ferulic acid sulfate

-

Dihydroferulic acid

In HepG2 cells, ferulic acid is primarily metabolized into glucuronides. After 18 hours of incubation, a significant portion of the free, non-metabolized ferulic acid can still be detected in the culture medium, suggesting a relatively slow metabolism rate in this cell line. Caco-2 cells are also capable of metabolizing ferulic acid, producing glucuronide, sulfate, and dihydroferulic acid metabolites.

Quantitative Metabolic Data

The table below presents the concentration of ferulic acid metabolites detected in Caco-2 cells after incubation with 500 µM ferulic acid.

| Metabolite | Apical Concentration (µM) | Basolateral Concentration (µM) | Cell Lysate Concentration (µM) | Cell Line | Reference |

| Ferulic acid glucuronide | ~1.5 | ~0.5 | ~0.1 | Caco-2 | |

| Ferulic acid sulfate | ~0.8 | ~0.2 | ~0.05 | Caco-2 | |

| Dihydroferulic acid | ~0.2 | ~0.1 | Not reported | Caco-2 |

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol outlines the general steps to assess the permeability of this compound across Caco-2 cell monolayers.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or [14C]-mannitol.

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific pH (e.g., pH 6.0 on the apical side and pH 7.4 on the basolateral side to mimic intestinal conditions).

-

This compound is added to the apical (donor) chamber.

-

At specific time intervals, samples are collected from the basolateral (receiver) chamber and the apical chamber.

-

-

Sample Analysis: The concentration of this compound and its metabolites in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

In Vitro Metabolism in HepG2 Cells

This protocol describes a general procedure to study the metabolism of this compound in HepG2 cells.

-

Cell Culture: HepG2 cells are cultured in appropriate flasks or multi-well plates until they reach a desired confluency.

-

Incubation: The culture medium is replaced with a medium containing a known concentration of this compound. The cells are then incubated for a specific period (e.g., 2 and 18 hours).

-

Sample Collection: At the end of the incubation period, the culture medium and the cells are collected separately.

-

Sample Preparation:

-

Medium: The medium can be directly analyzed or subjected to extraction procedures to concentrate the metabolites.

-

Cells: The cells are washed and then lysed. The cell lysate is then processed to extract the intracellular compounds.

-

-

Metabolite Analysis: The parent compound and its metabolites in the medium and cell lysate are identified and quantified using LC-MS/MS.

Visualization of Pathways and Workflows

Caption: Cellular uptake and metabolism of this compound in Caco-2 cells.

Caption: Experimental workflows for studying uptake and metabolism.

Caption: Simplified signaling pathway affected by this compound.

References

Key Differences Between Sodium Ferulate and Ferulic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, and its sodium salt, sodium ferulate, are both recognized for their significant therapeutic potential, primarily attributed to their potent antioxidant and anti-inflammatory properties. While structurally similar, the conversion of the carboxylic acid group in ferulic acid to a sodium salt in this compound results in critical differences in their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the core distinctions between these two molecules, focusing on their chemical and physical properties, stability, bioavailability, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. The enhanced aqueous solubility and stability of this compound present distinct advantages in formulation and drug delivery, potentially leading to improved therapeutic efficacy in various applications, from pharmaceuticals to dermocosmetics.

Introduction

Ferulic acid (FA), chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. It is abundant in the cell walls of plants, where it is cross-linked to polysaccharides and lignin[1]. Its biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, have been extensively studied[2][3]. However, the therapeutic application of ferulic acid is often hampered by its low water solubility and stability[2][4].

This compound (SF), the sodium salt of ferulic acid, has been developed to overcome these limitations. By converting the carboxylic acid to its sodium salt, the molecule's polarity is increased, leading to significant changes in its physicochemical properties. This guide will delve into the key differences between FA and SF, providing a technical foundation for researchers and drug development professionals to make informed decisions in their work.

Physicochemical Properties: A Comparative Analysis

The primary distinction between this compound and ferulic acid lies in their physicochemical properties, which are summarized in the table below. The most notable difference is their solubility in water.

| Property | Ferulic Acid | This compound | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₉NaO₄ | |

| Molecular Weight | 194.18 g/mol | 216.17 g/mol | |

| Appearance | White to pale yellow crystalline powder | White or off-white crystalline powder | |

| Water Solubility | Sparingly soluble • 0.332 g/100 mL (25 °C) • 0.78 g/100 mL (32 °C) | Soluble • 100 mg/mL (10 g/100 mL) | |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF | Very slightly soluble in ethanol; insoluble in chloroform or ether | |

| pKa | 4.61 | Not applicable (salt form) |

The significantly higher water solubility of this compound is a critical factor in its formulation potential, allowing for the development of aqueous-based delivery systems for various administration routes.

Stability Profile

While both molecules are susceptible to degradation, particularly through isomerization from the more stable trans-isomer to the cis-isomer upon exposure to light and heat, this compound is generally considered to be more stable, especially in aqueous solutions.

Comparative Stability Insights:

-

Ferulic Acid: Prone to degradation in aqueous solutions and when exposed to UV radiation and higher temperatures. Forced degradation studies have shown that isomerization is a primary degradation pathway.

-

This compound: As a salt, it exhibits greater stability in aqueous formulations compared to its parent acid. This enhanced stability is advantageous for developing liquid dosage forms with a longer shelf life.

Bioavailability and Pharmacokinetics

The difference in solubility between ferulic acid and this compound is expected to influence their oral bioavailability. While direct comparative studies are limited, available data suggests that the salt form may lead to more consistent absorption.

| Parameter | Ferulic Acid (in rats) | This compound (in humans) | Reference(s) |

| Absorption | Rapidly absorbed from the stomach | Data suggests good absorption | |

| Bioavailability | Highly dependent on the food matrix; can be low when bound to fiber. Approximately 50% of an ingested dose of free FA was recovered in urine in one rat study. | Expected to be higher and more consistent than FA due to enhanced solubility, though direct comparative data is lacking. | |

| Metabolism | Undergoes extensive first-pass metabolism, primarily in the liver, to form conjugated metabolites (sulfates and glucuronides). | Expected to be metabolized similarly to ferulic acid following absorption. |

The poor water solubility of ferulic acid is a limiting factor for its absorption, and its bioavailability can be significantly influenced by the food matrix it is consumed with. The enhanced water solubility of this compound suggests a potential for more rapid and complete dissolution in the gastrointestinal tract, which may lead to improved and more consistent bioavailability.

Biological Activity and Mechanisms of Action

Both this compound and ferulic acid derive their biological activity from the ferulate anion. Their antioxidant and anti-inflammatory effects are well-documented. However, subtle differences in their interactions with cellular pathways have been reported.

Antioxidant Activity

The antioxidant activity of the ferulate molecule is attributed to its phenolic hydroxyl group and the extended conjugation of its side chain, which allows for the donation of a hydrogen atom to scavenge free radicals, forming a stable phenoxy radical.

| Assay | Ferulic Acid (IC₅₀/EC₅₀) | This compound (IC₅₀/EC₅₀) | Reference(s) |

| DPPH Radical Scavenging | 26.00 ± 0.10 µM (EC₅₀) | Data not available in comparative studies | |

| Nitric Oxide (NO) Inhibition | Potent inhibition observed, though specific IC₅₀ values vary between studies. | Potent inhibition observed, though specific IC₅₀ values vary between studies. |

Anti-inflammatory Activity and Signaling Pathways

Both molecules have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways.

-

This compound and the NF-κB Pathway: this compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

-

Ferulic Acid and the Nrf2 Pathway: Ferulic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the nuclear translocation of Nrf2, ferulic acid upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). There is also evidence that ferulic acid can inhibit the NF-κB pathway.

The following diagrams illustrate these key signaling pathways.

Figure 1: Simplified signaling pathway for the inhibition of NF-κB by this compound.

Figure 2: Simplified signaling pathway for the activation of Nrf2 by Ferulic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparison of this compound and ferulic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from methodologies for determining the solubility of phenolic compounds.

Objective: To quantify and compare the aqueous solubility of this compound and ferulic acid.

Materials:

-

This compound

-

Ferulic Acid

-

Deionized water

-

Shaking incubator or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Prepare supersaturated solutions by adding an excess amount of either this compound or ferulic acid to a known volume of deionized water in separate sealed containers.

-

Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspensions at a high speed to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of deionized water to a concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for ferulic acid (around 320 nm).

-

Calculate the concentration of the dissolved compound using a pre-established calibration curve of known concentrations versus absorbance.

-

Determine the solubility in g/100 mL.

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol is based on established stability-indicating HPLC methods for ferulic acid and can be adapted for a comparative study.

Objective: To compare the stability of this compound and ferulic acid under various stress conditions.

Materials:

-

This compound and Ferulic Acid standards

-

HPLC system with a DAD or UV detector

-

C18 reverse-phase HPLC column

-

Methanol, acetonitrile (HPLC grade)

-

Purified water (HPLC grade)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation

-

UV lamp for photostability testing

-

Oven for thermal stress testing

Procedure:

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of methanol/acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 320 nm.

-

Column Temperature: 25-30 °C.

-

-

Standard and Sample Preparation: Prepare stock solutions of this compound and ferulic acid in a suitable solvent (e.g., methanol or water for SF).

-

Forced Degradation:

-

Acid/Base Hydrolysis: Treat solutions of each compound with HCl and NaOH at elevated temperatures. Neutralize the solutions before injection.

-

Oxidative Degradation: Treat solutions with H₂O₂.

-

Thermal Degradation: Expose solid samples and solutions to elevated temperatures.

-

Photodegradation: Expose solutions to UV light.

-

-

Analysis: Inject the stressed samples into the HPLC system. Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound over time.

-

Data Analysis: Calculate the percentage degradation of each compound under each stress condition. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for a comparative oral bioavailability study.

Objective: To compare the pharmacokinetic profiles and oral bioavailability of this compound and ferulic acid.

Materials:

-

Sprague-Dawley or Wistar rats

-

This compound and Ferulic Acid

-

Appropriate vehicle for oral and intravenous administration

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS for bioanalysis

Procedure:

-

Animal Dosing:

-

Divide rats into groups for oral and intravenous administration of each compound.

-

For oral administration, administer a defined dose of either this compound or ferulic acid suspended/dissolved in a suitable vehicle via oral gavage.

-

For intravenous administration, administer a lower dose of each compound via tail vein injection to determine the absolute bioavailability.

-

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of the parent compound and its major metabolites in plasma.

-

Analyze the plasma samples to determine the concentration-time profiles.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t₁/₂).

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100.

Figure 3: General experimental workflow for an in vivo oral bioavailability study.

Conclusion

The primary difference between this compound and ferulic acid lies in the transformation of the carboxylic acid group into a sodium salt, which confers significantly enhanced aqueous solubility and improved stability to this compound. These physicochemical advantages have profound implications for drug development, facilitating the formulation of aqueous-based delivery systems and potentially leading to improved oral bioavailability and more consistent therapeutic effects. While both compounds exhibit potent antioxidant and anti-inflammatory activities, their modulation of distinct, albeit interconnected, signaling pathways (NF-κB for this compound and Nrf2 for ferulic acid) suggests that their therapeutic applications could be tailored to specific pathological conditions. For researchers and drug development professionals, the choice between ferulic acid and this compound will depend on the desired formulation characteristics, route of administration, and the specific biological target. The information provided in this technical guide serves as a foundational resource for navigating these considerations and advancing the therapeutic development of these promising natural compounds.

References

A Technical Guide to the Natural Sources and Extraction of Sodium Ferulate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of sodium ferulate, the sodium salt of the potent antioxidant ferulic acid. It details various methodologies for its extraction and purification from plant biomass, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and biological pathways. This document is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product chemistry, and the development of pharmaceutical and nutraceutical applications.

Natural Sources of this compound

This compound is the sodium salt of ferulic acid, a phenolic compound abundantly found throughout the plant kingdom.[1][2][3] Ferulic acid rarely exists in a free state; it is typically found ester-linked to polysaccharides such as arabinoxylans and pectin, or to lignin and other biopolymers within the plant cell wall.[4][5] Its extraction, therefore, necessitates the cleavage of these ester bonds.

The primary natural sources are concentrated in the seeds and leaves of various plants. Agro-industrial by-products are particularly rich and economically viable sources. Key traditional Chinese medicine herbs are also notable for their high content of ferulic acid and its derivatives.

Table 1: Prominent Natural Sources of Ferulic Acid

| Source Category | Specific Source | Typical Ferulic Acid Content | Reference(s) |

| Agro-Industrial By-products | Rice Bran | Up to 9 g/kg; a primary commercial source. | |

| Wheat Bran | Up to 5 g/kg. | ||

| Corn Kernel/Bran | Up to 50 g/kg in corn kernel. | ||

| Sugar Beet Pulp | Up to 9 g/kg. | ||

| Sugarcane Bagasse | A significant agricultural waste source. | ||

| Brewer's Spent Grain | Yields of ~145 mg/L from alkaline hydrolysis. | ||

| Traditional Chinese Herbs | Angelica sinensis (Dong Quai) | A well-established source used in traditional medicine. | |

| Ligusticum chuanxiong (Chuanxiong) | A key source for ferulic acid derivatives. | ||

| Cimicifuga heracleifolia | An active principle is this compound. | ||

| Other Plant Sources | Oats, Pineapple, Coffee, Nuts | Generally contain ferulic acid. |

Extraction Methodologies

The extraction of ferulic acid from plant biomass is the preliminary step to producing this compound. The process generally involves a pre-treatment, extraction/hydrolysis, and subsequent purification stages. The sodium salt is typically formed in the final steps by reacting the purified ferulic acid with a sodium base.

Alkaline Hydrolysis

Alkaline hydrolysis is the most conventional and widely documented method for releasing ferulic acid. It employs alkaline solutions, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to saponify the ester bonds linking ferulic acid to the plant cell wall matrix.

Experimental Protocol: Alkaline Hydrolysis of Sugarcane Bagasse

-

Preparation : Weigh 5 g of dried sugarcane bagasse (SCB) powder.

-

Hydrolysis : Mix the SCB powder with 150 mL of 1 M NaOH in an Erlenmeyer flask.

-

Incubation : Place the flask in a water bath shaker set to 60°C and 200 rpm for 4 hours to ensure complete hydrolysis.

-

Neutralization : After incubation, cool the hydrolysate to room temperature (approx. 20°C) and filter it. Neutralize the filtrate using 6 M hydrochloric acid (HCl).

-

Purification (Precipitation) : Add 95% ethanol to the neutralized filtrate, corresponding to three times the original volume. This step precipitates hemicelluloses and other polysaccharides.

-

Separation : Separate the precipitate by centrifugation. The supernatant contains the ferulic acid.

-

Concentration : Remove the excess ethanol from the supernatant using a rotary vacuum evaporator to yield a concentrated brown extract containing ferulic acid.

-

Final Filtration : Pass the extract through a 0.45-µm filter before analysis (e.g., HPLC) or conversion to this compound.

Enzymatic Hydrolysis

Enzymatic hydrolysis presents a greener alternative to harsh chemical methods. This technique uses specific enzymes, primarily feruloyl esterases, often in combination with other cell-wall-degrading enzymes like xylanases and cellulases, to selectively cleave the ester linkages.

Experimental Protocol: Enzymatic Release of Ferulic Acid from Rye Bran

-

Preparation : Weigh 100 µg of rye bran sample.

-

Enzyme Solution : Prepare a multi-enzyme complex solution (e.g., Viscozyme® L) at a concentration of 10 AGU (Alpha-Glucanase Units) per mL in 0.1 M sodium citrate buffer (pH 4.6).

-

Hydrolysis : Mix the bran sample with 1.0 mL of the enzyme solution.

-

Incubation : Incubate the mixture in a water bath at 55°C for up to 24 hours with constant agitation (85 rpm).

-

Reaction Termination : Terminate the enzymatic reaction by subjecting the slurry to ultrasonication (42 kHz) for 10 minutes at 25°C.

-

Sample Preparation : Collect a 300 µL aliquot and centrifuge at 20,160 x g for 10 minutes at 25°C.

-

Filtration : Filter the resulting supernatant through a 0.22 µm PVDF membrane filter prior to HPLC analysis.

Advanced Extraction Techniques

To enhance efficiency, reduce solvent consumption, and shorten extraction times, modern techniques are often employed, either alone or in combination with hydrolysis methods.

-

Ultrasound-Assisted Extraction (UAE) : This method utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer, leading to higher yields in shorter times. UAE can be used with various solvents, including green solvents like natural deep eutectic solvents (NADES).

-

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to generate heat within the plant material, causing cell rupture due to increased internal pressure. This rapid, localized heating significantly accelerates the extraction process.

Experimental Protocol: Ultrasound-Assisted Extraction (General)

-

Preparation : Mix 2 g of dried, ground plant material with 40 mL of solvent (e.g., 70:30 ethanol:water, v/v) in an extraction vessel.

-

Sonication : Submerge the vessel in an ultrasonic bath or use a probe sonicator. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 50 W) for a defined period (e.g., 10-20 minutes). Maintain a constant temperature (e.g., 25-50°C).

-

Post-Extraction : After sonication, centrifuge the mixture at 5000 rpm for 10 minutes.

-

Collection : Collect the supernatant for analysis or further purification.

Quantitative Extraction Yields

The yield of ferulic acid is highly dependent on the natural source, pre-treatment, and the extraction method employed. Alkaline hydrolysis is effective, but optimized enzymatic and assisted extraction methods can achieve comparable or superior results under milder conditions.

Table 2: Comparative Yields of Ferulic Acid from Various Sources and Methods

| Natural Source | Extraction Method | Key Parameters | Yield | Reference(s) |

| Brewer's Spent Grain | Alkaline Hydrolysis | 2% NaOH, 120°C, 90 min | 145.3 mg/L | |

| Sugar Beet Pulp | Alkaline Hydrolysis | 2 M NaOH, 41°C, 12 hours | 758.6 mg GAE/100g db | |

| Rye Bran | Enzymatic Hydrolysis | Viscozyme® L, 24 h | 11.3 g/kg | |

| Wheat Bran | Enzymatic Hydrolysis | Viscozyme® L, 24 h | 8.6 g/kg | |

| Rice Bran Oil Soapstock | Homogenous Hydrolysis | KOH/γ-oryzanol (10/1), 75°C, 4 h | 80% | |

| Rice Bran Oil Soapstock | Ultrasound-Assisted Hydrolysis | 78-130 kHz | 90% | |

| Defatted Rice Bran | NADES-UAE | 50 W, 50°C, 16 min | 9.34 mg/g | |

| Corn Fiber | Ethanolic NaOH | 0.16 N NaOH, 87% EtOH, 100°C | 1.03% (FA + Ethyl Ferulate) |

GAE: Gallic Acid Equivalents; db: dry basis; NADES-UAE: Natural Deep Eutectic Solvent-Ultrasound-Assisted Extraction.

Biological Context and Signaling Pathways

This compound is recognized for its potent antioxidant and anti-inflammatory activities, which are central to its therapeutic applications, particularly in cardiovascular and cerebrovascular diseases. Its antioxidant effect is attributed to its phenolic structure, which can readily scavenge free radicals like reactive oxygen species (ROS).

Its anti-inflammatory action involves the modulation of key signaling pathways. For instance, this compound can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, it suppresses the transcription of genes encoding inflammatory mediators like cytokines and prostaglandins.

References

- 1. researchgate.net [researchgate.net]

- 2. Long-Term this compound Supplementation Scavenges Oxygen Radicals and Reverses Liver Damage Induced by Iron Overloading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural Ferulic Acid - Ferulic Acid - Rice Bran Extract [xa-gs.com]

An In-Depth Technical Guide to the Chemical Structure and Stability of Sodium Ferulate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and relevant experimental protocols for sodium ferulate. The information is intended to support research and development activities by providing detailed methodologies and quantitative data in a structured format.

Chemical Structure and Properties

This compound is the sodium salt of ferulic acid, a ubiquitous phenolic compound found in the cell walls of plants. The salt form enhances the aqueous solubility and stability of the parent compound, making it more suitable for pharmaceutical and nutraceutical applications.

Chemical Name: Sodium (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate Molecular Formula: C₁₀H₉NaO₄ Molecular Weight: 216.17 g/mol

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Soluble in water | [2][3] |

| pH (50 mg/mL solution) | 6.0 - 7.5 | [1] |

| UV max (in water) | 287 nm, 310 nm | [1] |

Stability Profile of this compound

The stability of this compound is a critical parameter for its formulation and storage. While generally more stable than ferulic acid, it is susceptible to degradation under certain conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the drug and its degradation products.

A forced degradation study on the related compound, ferulic acid, provides insights into the potential stability of this compound under various stress conditions. The following table summarizes the degradation of ferulic acid under acidic, basic, and photolytic stress.

| Stress Condition | Time | % Degradation of Ferulic Acid | Reference |

| 0.1 M HCl (Acidic) | 1 h | Not specified, but degradation products observed | |

| 0.1 M NaOH (Basic) | 1 h | Not specified, but degradation products observed | |

| Photolytic (in Methanol) | 6 h | Degradation observed and kinetics determined |

Note: Specific quantitative degradation data for this compound under these exact conditions was not available in the cited literature. The data for ferulic acid is presented as a surrogate to indicate potential degradation pathways.

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and activity assessment of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ferulic acid with a sodium base.

Protocol: Synthesis from Ferulic Acid and Sodium Bicarbonate

| Step | Parameter | Description | Reference |

| 1. Reactants | Ferulic Acid, Sodium Bicarbonate, Water | Dissolve sodium bicarbonate in water. | |

| 2. Reaction | Add ferulic acid to the sodium bicarbonate solution and stir in a boiling water bath until dissolved. | This reaction forms the sodium salt of ferulic acid. | |

| 3. Filtration | Filter the hot solution. | This step removes any insoluble impurities. | |

| 4. Crystallization | Allow the filtrate to cool to precipitate this compound crystals. | The decrease in temperature reduces the solubility of this compound, leading to crystallization. | |